7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. With a molecular formula of and a molecular weight of 163.14 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and materials science. The compound exhibits significant structural diversity, allowing for various functional modifications that enhance its utility in scientific research.
The compound is classified under the category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and synthetic versatility. It is primarily sourced from chemical synthesis methods involving cyclization reactions of appropriate precursors, which are well-documented in the literature .
The synthesis of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves several methodologies:
These methods have been optimized over time to improve yields and reduce reaction times while allowing for modifications that could lead to novel derivatives with enhanced properties.
The molecular structure of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be represented by its InChI code:
This compound features a hydroxyl group at the 7-position and an aldehyde at the 3-position of the pyrazolo-pyrimidine ring system, contributing to its reactivity and potential biological activity.
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde participates in various chemical reactions that expand its utility:
These reactions are crucial for developing new compounds with desired functionalities for applications in pharmaceuticals and materials science.
The mechanism of action of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is primarily linked to its interaction with biological targets such as cyclin-dependent kinases (CDKs). Similar compounds have shown:
These mechanisms suggest potential antitumor activities associated with this compound and its derivatives.
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various applications.
The applications of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde span several fields:
Research continues to explore these applications further, aiming to uncover new uses and enhance existing methodologies involving this compound.
The therapeutic exploration of pyrazolo[1,5-a]pyrimidines accelerated in the early 2000s with the discovery of Dorsomorphin (2007), a selective BMP inhibitor, highlighting the scaffold’s potential in modulating kinase signaling pathways [3]. Subsequent innovations exploited the C7 position for morpholine incorporation, creating ATP-competitive inhibitors that exploit the "tryptophan shelf" (Trp-760) of PI3Kδ—a key structural feature for isoform selectivity. This design principle underpinned the development of clinical candidates like Nemiralisib for asthma, though later discontinued [7]. Concurrently, oncology-focused research yielded dual carbonic anhydrase IX/XII and tubulin polymerization inhibitors (e.g., compound 9m), where C3-aldehyde derivatives served as key intermediates for conjugating zinc-binding pharmacophores like sulfonamides [1]. The timeline below illustrates pivotal milestones:
Table 1: Key Milestones in Pyrazolo[1,5-a]pyrimidine Drug Development
Year | Discovery/Compound | Therapeutic Target | Significance |
---|---|---|---|
2007 | Dorsomorphin | AMPK/BMP pathway | First selective BMP inhibitor |
2012 | Idelalisib analogs | PI3Kδ | Validated morpholine-C7 hinge binding motif |
2019 | Zanubrutinib (BGB-3111) | Bruton’s tyrosine kinase | FDA-approved for mantle cell lymphoma |
2022 | CPL302415 | PI3Kδ | 18 nM IC50; high isoform selectivity (PI3Kα/δ = 79) |
2025 | Dual CA IX/XII-Tubulin inhibitors | Cancer cell proliferation | Nanomolar CA inhibition; sub-μM tubulin disruption |
Functionalization at C3 and C7 critically dictates the pharmacodynamic and pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine derivatives. The C3 position is electronically activated for electrophilic reactions due to adjacent nitrogen atoms, allowing direct modifications via Vilsmeier-Haack formylation, Suzuki couplings, or condensations. Introducing aldehydes, carboxylic acids, or vinyl groups at C3 enhances interactions with nucleophilic residues (e.g., Lys-833 in PI3Kδ) or enables bifunctional molecule construction [3] [7]. In contrast, the C7 position serves as a vector for modulating target affinity, solubility, and metabolic stability. Key approaches include:
Table 2: Impact of C3/C7 Modifications on Biological Activity
Position | Functional Group | Target | Biological Outcome |
---|---|---|---|
C3 | -CHO | PI3Kδ, Tubulin | Electrophile for Schiff bases/hydrazides |
C3 | -COOH | Carbonic anhydrase IX/XII | Zinc-binding group; Ki = 6–23 nM |
C7 | Morpholine | PI3Kδ hinge region | H-bond acceptance; IC50 improvements (10-100x) |
C7 | -OH | Tubulin dimer interface | Disrupts microtubule assembly; G2/M arrest |
C7 | -Cl | Cross-coupling handle | Enables late-stage diversification |
The aldehyde group (–CHO) at C3 of the pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile linchpin for structural diversification and precision targeting. Its high electrophilicity enables:
The aldehyde’s role extends beyond mere reactivity—it acts as a conformational constraint. In PI3Kδ inhibitors like CPL302415, the C3-aldehyde-aniline Schiff base orients the benzimidazole moiety into the affinity pocket, improving selectivity (PI3Kγ/δ = 939) versus carboxylate or methyl analogs [7]. Microwave-assisted condensations further enhance efficiency, as demonstrated in the synthesis of β-enaminone-derived pyrazolo[1,5-a]pyrimidines [3].
Table 3: Synthetic Applications of C3-Aldehyde in Derivatization
Reaction Type | Reagent | Product | Application |
---|---|---|---|
Schiff base formation | 4-Aminobenzimidazole | Benzimidazole-imine conjugates | PI3Kδ inhibitors (IC50 = 18 nM) |
Knoevenagel condensation | Malononitrile | Vinyl cyanide derivatives | Anticancer agents |
Reductive amination | Piperazines | Tertiary amines | Solubility modifiers |
Wittig reaction | Phosphonium ylides | Alkenyl derivatives | Fluorescent probes |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1